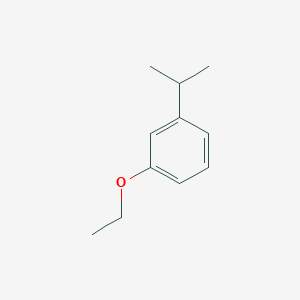
Benzene,1-ethoxy-3-(1-methylethyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylphenetole is an organic compound characterized by the presence of an isopropyl group attached to a phenetole structure. This compound is known for its significant utility in various chemical synthesis processes and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylphenetole typically involves the alkylation of phenetole with isopropyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 3-Isopropylphenetole may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3-Isopropylphenetole suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylphenetole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert 3-Isopropylphenetole to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl group directs incoming electrophiles to the ortho and para positions relative to the phenetole group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of isopropylphenyl ketone or isopropylbenzoic acid.
Reduction: Formation of isopropylphenylmethanol.
Substitution: Formation of ortho- and para-substituted isopropylphenetole derivatives.
Scientific Research Applications
3-Isopropylphenetole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its ability to undergo controlled polymerization processes.
Mechanism of Action
The mechanism of action of 3-Isopropylphenetole primarily involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis and death, making it a potential candidate for antimicrobial applications. Additionally, its phenolic structure enables it to participate in various chemical reactions, acting as a nucleophile in organic syntheses.
Comparison with Similar Compounds
4-Isopropylphenetole: Similar in structure but with the isopropyl group attached to the para position of the phenetole ring.
2-Isopropylphenetole: The isopropyl group is attached to the ortho position of the phenetole ring.
2,6-Diisopropylphenetole: Contains two isopropyl groups attached to the ortho positions of the phenetole ring.
Uniqueness: 3-Isopropylphenetole stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the isopropyl group affects the compound’s electronic properties and steric hindrance, making it unique compared to its isomers.
Properties
CAS No. |
124267-89-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
VQVKEKFXSQEVLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)C |
Synonyms |
Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


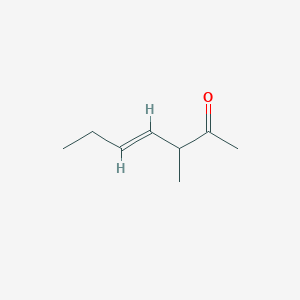
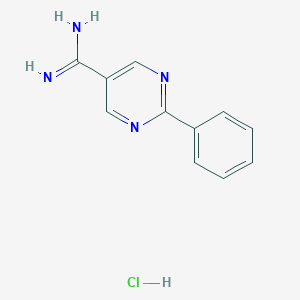
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

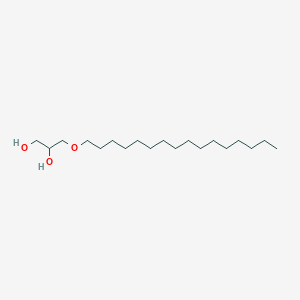
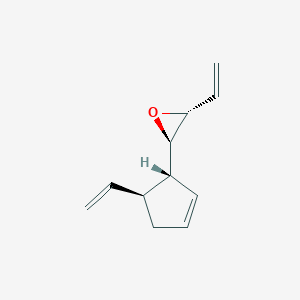
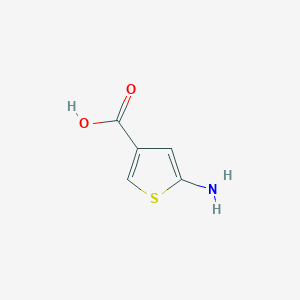

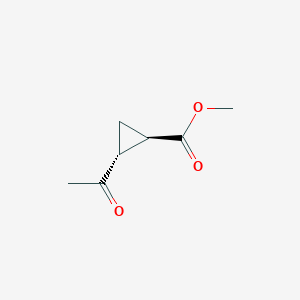
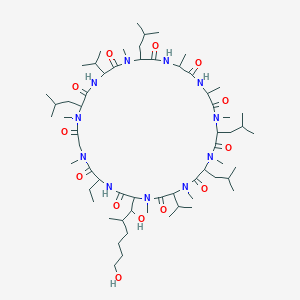
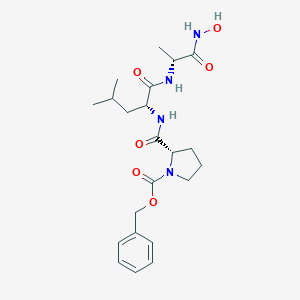

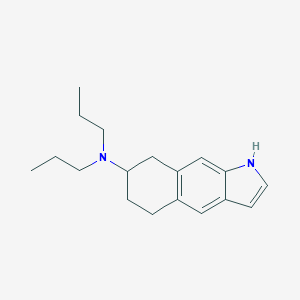
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
